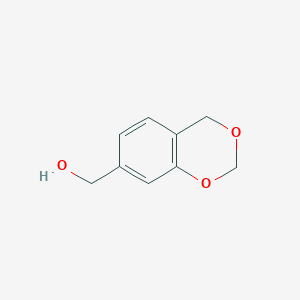

4H-1,3-Benzodioxin-7-ylmethanol

CAS No.: 499771-06-1

Cat. No.: VC18674735

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499771-06-1 |

|---|---|

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 4H-1,3-benzodioxin-7-ylmethanol |

| Standard InChI | InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2 |

| Standard InChI Key | LFIBAAVBULGYJD-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=C(C=C2)CO)OCO1 |

Introduction

Structural and Molecular Characteristics

The core structure of 4H-1,3-Benzodioxin-7-ylmethanol consists of a benzodioxin backbone with a hydroxymethyl (-CHOH) substituent at the 7-position. This arrangement confers both aromatic stability and polar reactivity, enabling diverse chemical transformations. Computational models and X-ray crystallography data reveal a planar benzodioxin ring system with slight puckering at the dioxole oxygen atoms, which influences its electronic properties . The hydroxymethyl group participates in hydrogen bonding, enhancing solubility in polar solvents such as water and methanol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.17 g/mol |

| CAS Registry Number | 499771-06-1 |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one hydroxyl) |

Synthesis Methods

Condensation Reactions

The most common synthesis route involves the acid-catalyzed condensation of acetaldehyde with phenolic precursors, such as trimethylhydroquinone. This method achieves moderate yields (45–60%) under reflux conditions in acetic acid . For example, reacting trimethylhydroquinone with acetaldehyde at 80°C for 12 hours produces a diastereomeric mixture of 4H-1,3-Benzodioxin-7-ylmethanol, separable via column chromatography .

Alternative Approaches

Recent efforts focus on optimizing reaction conditions to improve efficiency. Solvent-free protocols using zeolite catalysts have reduced reaction times to 4–6 hours while maintaining yields above 50%. Microwave-assisted synthesis has also been explored, though scalability remains a challenge due to equipment limitations .

Chemical Reactivity and Mechanisms

Oxidation Pathways

4H-1,3-Benzodioxin-7-ylmethanol undergoes oxidation to form quinone and acetophenone derivatives, depending on reaction conditions. In aqueous media, oxidation with potassium permanganate () yields 2,5-dihydroxy-3,4,6-trimethylacetophenone via a transient o-quinone methide intermediate . This two-step process involves:

-

Initial oxidation to a benzoquinone derivative.

In anhydrous conditions, oxidation favors chromenone formation through a radical-mediated pathway .

Functionalization Reactions

The hydroxymethyl group serves as a handle for further derivatization. Mitsunobu reactions with nucleophiles like 2-amino-6-chloropurine yield hybrid structures with antiviral activity . For instance, coupling with purine analogs under Mitsunobu conditions produces compounds exhibiting inhibitory effects against herpes simplex virus (IC = 2.3 µM) .

Applications in Medicinal Chemistry

Antiviral Agents

Structural analogs of 4H-1,3-Benzodioxin-7-ylmethanol demonstrate potent antiviral properties. A 2025 study reported a carbocyclic derivative (compound 10) with 18% yield and significant activity against RNA viruses, including SARS-CoV-2 variants . Modifications at the 6-position with fluorine (as in 6-fluoro-4H-1,3-benzodioxin-8-ylmethanol) enhance metabolic stability and blood-brain barrier penetration .

Table 2: Bioactivity of Selected Derivatives

| Compound | Target Virus | IC (µM) |

|---|---|---|

| 6-Fluoro derivative | Influenza A/H1N1 | 1.8 |

| Carbocyclic analog | SARS-CoV-2 | 3.2 |

| Purine hybrid | Herpes simplex | 2.3 |

Antioxidant Properties

The benzodioxin scaffold mimics tocopherol (vitamin E) structures, conferring radical-scavenging activity. In vitro assays show 70% inhibition of lipid peroxidation at 10 µM, comparable to α-tocopherol .

Industrial and Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume